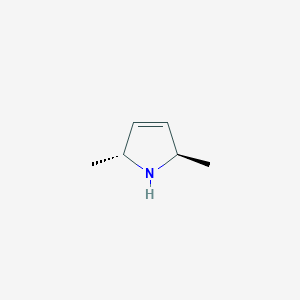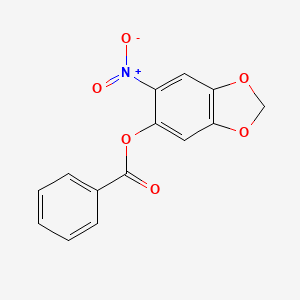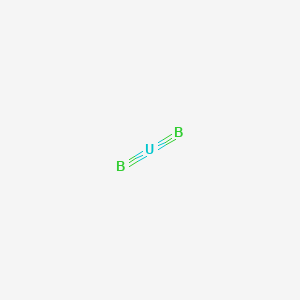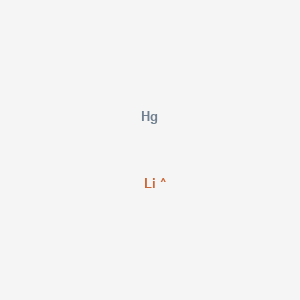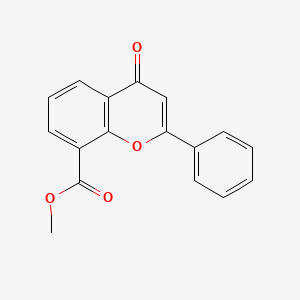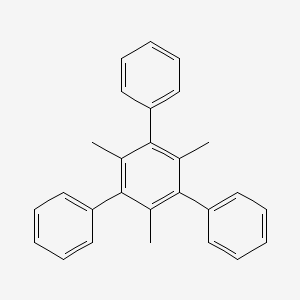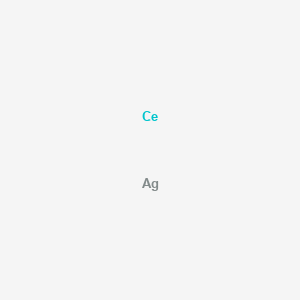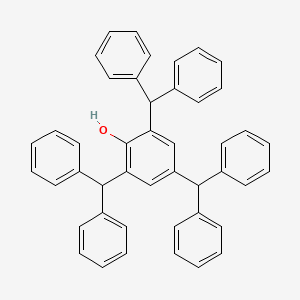
Gold;tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold-tin, also known as gold-tin solder, is a eutectic alloy composed of 80% gold and 20% tin by weight. This compound is notable for its high thermal conductivity, low electrical resistance, and excellent corrosion resistance. It has a melting point of 280°C (536°F), making it suitable for high-reliability, high-temperature, and high-performance electronic systems .
准备方法
Synthetic Routes and Reaction Conditions
Gold-tin solder can be prepared using various methods, including electron beam evaporation plating, layering plating, and layering sputtering. In electron beam evaporation plating, gold and tin layers are evaporated onto a substrate and then heat-treated to form the alloy. Layering plating involves electroplating gold and tin layers onto a substrate, followed by heat treatment. Layering sputtering deposits gold and tin layers onto a substrate through sputtering, which are then heat-treated .
Industrial Production Methods
In industrial settings, gold-tin eutectic solder is often produced using magnetron sputtering techniques. This method involves depositing metal films on a secondary heat sink using gold and tin targets. The deposited layers are then sintered at high temperatures to form the eutectic solder. This technique ensures high deposition rates and uniform layer thicknesses, overcoming the limitations of traditional methods .
化学反应分析
Types of Reactions
Gold-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gold-tin clusters can be formed by reacting heteroborate with phosphine gold electrophiles .
Common Reagents and Conditions
Common reagents used in reactions involving gold-tin compounds include phosphine gold electrophiles and heteroborate. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the formation of desired products .
Major Products Formed
The major products formed from reactions involving gold-tin compounds include mixed metal clusters, such as [Bu3NH]3[(Et3P)Au(SnB11H11)]3 and [Bu3MeN]4[(dppm)Au2(SnB11H11)2]2. These products are characterized by their unique structures and properties .
科学研究应用
Gold-tin compounds have a wide range of scientific research applications across various fields:
作用机制
The mechanism of action of gold-tin compounds involves their interaction with specific molecular targets and pathways. For example, gold-tin compounds can inhibit the activity of enzymes containing cysteine and selenocysteine residues by forming stable gold-thiolate or gold-selenolate complexes. This inhibition can lead to programmed cell death in cancer cells, often involving mitochondrial pathways .
相似化合物的比较
Gold-tin compounds can be compared with other intermetallic compounds, such as palladium-tin and tin-lead alloys.
Palladium-Tin: Palladium-tin forms brittle intermetallic phases, similar to gold-tin, which can degrade solder joint integrity.
Tin-Lead: Tin-lead alloys are commonly used in soldering but have lower thermal conductivity and corrosion resistance compared to gold-tin alloys.
Similar Compounds
- Palladium-Tin (PdSn)
- Tin-Lead (SnPb)
- Silver-Tin (AgSn)
Gold-tin compounds stand out due to their unique combination of high thermal conductivity, low electrical resistance, and excellent corrosion resistance, making them ideal for high-performance applications .
属性
分子式 |
AuSn |
|---|---|
分子量 |
315.68 g/mol |
IUPAC 名称 |
gold;tin |
InChI |
InChI=1S/Au.Sn |
InChI 键 |
JVPLOXQKFGYFMN-UHFFFAOYSA-N |
规范 SMILES |
[Sn].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




